molecular formula C18H19NO3 B5769661 N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide

N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5769661
M. Wt: 297.3 g/mol
InChI Key: NTBWRBYEPXVIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide, also known as AEA, is a synthetic compound that belongs to the class of acetamide derivatives. It has gained attention in the scientific community due to its potential use in various research applications. In

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it is believed to interact with the endocannabinoid system, specifically the CB1 receptor. This compound acts as an agonist of the CB1 receptor, which is responsible for various physiological processes such as pain sensation, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties by interacting with the pain receptors in the central nervous system. This compound has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, it has been shown to have anticonvulsant effects by reducing seizure activity in animal models.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which ensures its purity and consistency. It is also readily available for purchase from various chemical suppliers. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, it is a potent compound, and caution must be exercised while handling it.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide. One potential direction is to study its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. Another direction is to explore its potential use in pain management. Additionally, further research is needed to understand its long-term effects and potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It interacts with the endocannabinoid system, specifically the CB1 receptor. This compound has several advantages for lab experiments, but caution must be exercised while handling it. There are several future directions for research on this compound, including its potential use in the treatment of various neurological disorders and pain management.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 4-acetylphenylhydrazine with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a yellow crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as HPLC and NMR.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-14-4-10-17(11-5-14)22-12-18(21)19-16-8-6-15(7-9-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWRBYEPXVIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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